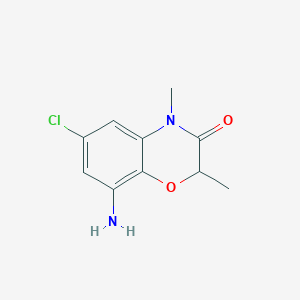

![molecular formula C23H33N3O5S B2364811 methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate CAS No. 326610-33-7](/img/structure/B2364811.png)

methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

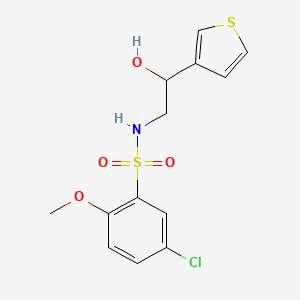

Methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate is a useful research compound. Its molecular formula is C23H33N3O5S and its molecular weight is 463.59. The purity is usually 95%.

BenchChem offers high-quality methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Hydrodesulfurization (HDS)

A study by Kwak et al. (2001) delved into the poisoning effects of nitrogen compounds, including quinoline derivatives, on the catalytic performance of CoMoS/Al2O3 in hydrodesulfurization (HDS) processes. The research highlighted how nitrogen compounds, even at low concentrations, could significantly impact the HDS of certain thiophenic compounds by inhibiting key steps such as ring-hydrogenation and direct desulfurization, with quinoline exhibiting a stronger poisoning effect compared to other nitrogen compounds (Kwak, Lee, Bae, & Moon, 2001).

Synthesis and Transformation

Velikorodov and Shustova (2017) explored the oxidative transformation of methyl (4-acetylphenyl)carbamate to produce methyl [4-(oxoacetyl)phenyl]carbamate. This compound served as a precursor for further reactions, leading to various pyridazine and pyrimido[4,5-c]pyridazine derivatives, demonstrating the chemical's utility in synthetic organic chemistry (Velikorodov & Shustova, 2017).

Piperidine Synthesis

Research by Brizgys, Jung, and Floreancig (2012) highlighted the synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations of enamides, which involve compounds similar to the query chemical. This method showcases an efficient and stereocontrolled approach to synthesizing complex structures, including piperidine derivatives (Brizgys, Jung, & Floreancig, 2012).

Analytical Chemistry

Yamaguchi et al. (1987) described the use of a quinoxaline derivative as a highly sensitive fluorescence derivatization reagent for the detection of primary, secondary, and tertiary alcohols via high-performance liquid chromatography (HPLC). This application underscores the role of quinoxaline derivatives in enhancing the sensitivity and specificity of analytical methods in chemistry (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

properties

IUPAC Name |

methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O5S/c1-31-23(28)24-19-10-12-20(13-11-19)32(29,30)25-14-4-8-18(16-25)22(27)26-15-5-7-17-6-2-3-9-21(17)26/h10-13,17-18,21H,2-9,14-16H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUVYRVRJKOXOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC4C3CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2364728.png)

![6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile](/img/structure/B2364729.png)

![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2364732.png)

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2364736.png)

![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)

![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)